molecular formula C11H10F2O3 B2882095 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid CAS No. 2137958-08-6

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

Cat. No.: B2882095
CAS No.: 2137958-08-6
M. Wt: 228.195
InChI Key: QYIUGQOEDXBLHI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid is a synthetically versatile chromane derivative designed for medicinal chemistry and drug discovery research. This compound features a chromane core, a privileged structure frequently found in bioactive molecules and natural products, which is known to confer favorable properties and enable binding to diverse biological targets through hydrophobic interactions, pi-stacking, and dipole-dipole interactions . The integration of a difluoromethyl (CF2H) group at the 2-position adds a significant dimension to its research utility. The CF2H group is a well-recognized "lipophilic hydrogen bond donor" that can enhance a compound's affinity and specificity for target proteins, often serving as a bioisostere for hydroxyl, thiol, or amine groups . This unique hydrogen-bonding capability, combined with the group's ability to increase metabolic stability and modulate lipophilicity, makes it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . Furthermore, the carboxylic acid moiety on the dihydropyran ring offers a handle for further synthetic elaboration, allowing researchers to create amides, esters, and other derivatives, or to link the chromane scaffold to other pharmacophores. This combination of features makes this chemical a promising building block for projects aimed at developing novel therapeutic agents, particularly in areas such as neurodegenerative diseases, cancer, and inflammation, where chromane-based structures have shown relevant biological activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIUGQOEDXBLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often employ difluoromethylation reagents and catalysts to facilitate the formation of the C–CF₂H bond.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while reduction can produce difluoromethylated alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The difluoromethyl group enhances hydrogen bonding capabilities, which may contribute to its biological efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can modulate various biochemical pathways associated with cancer cell proliferation and apoptosis. Its ability to interact with specific molecular targets makes it a promising candidate for further development in cancer therapeutics.

Applications in Medicinal Chemistry

The unique structural features of this compound allow it to serve as a scaffold for designing novel drugs. Its derivatives have been explored for potential use in treating various diseases due to their enhanced bioactivity and stability compared to non-fluorinated analogs.

Interaction Studies

Interaction studies reveal that this compound can bind effectively to key biological molecules, influencing their activity. The electronegative nature of the difluoromethyl group facilitates stronger binding interactions, which is crucial for drug design.

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science. Its chemical stability and reactivity make it suitable for developing advanced materials with specific properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research into fluorinated polymers suggests that incorporating such compounds can improve resistance to solvents and increase durability under harsh conditions.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound : Difluoromethyl and carboxylic acid groups on a dihydro chromene core.
  • 2-Oxo-2H-chromene-3-carboxylic Acid (CAS 531-81-7) : A fully aromatic chromene with a 2-oxo group and carboxylic acid .
  • 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide : Aromatic chromene with 2-oxo and carboxamide substituents .
  • 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid : Substituted with phenyl, methyl, and oxo groups on a fully unsaturated chromene .

Key Differences :

  • Difluoromethyl vs. oxo/phenyl groups: Fluorine’s electronegativity enhances polarity and may lower the carboxylic acid’s pKa .

Physicochemical Properties (Inferred from Structural Analogs)

Property Target Compound 2-Oxo-2H-chromene-3-carboxylic Acid 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
Molecular Weight ~242 g/mol (estimated) 218.18 g/mol 356.34 g/mol
Solubility Moderate (enhanced by -COOH, reduced by -CF2H) High (polar -COOH and -O) Low (due to sulfamoyl carboxamide)
pKa (Carboxylic Acid) ~3.5–4.0 (lower due to -CF2H) ~4.5–5.0 N/A (carboxamide)
LogP ~1.8 (estimated) 1.2 2.5

Notes:

  • The difluoromethyl group increases lipophilicity (higher LogP) compared to non-fluorinated analogs but retains solubility via the carboxylic acid.
  • Reduced aromaticity in the dihydro core may improve metabolic stability compared to fully unsaturated chromenes .

Bioactivity

  • Target Compound : Predicted enhanced target binding due to fluorine’s stereoelectronic effects (e.g., C-F bonds acting as hydrogen-bond acceptors) .
  • 2-Oxo Analogs : Demonstrated activity in kinase inhibition and anti-inflammatory assays .

Pharmacokinetic Profiles (Inferred)

Parameter Target Compound 2-Oxo-2H-chromene-3-carboxylic Acid Caffeic Acid
Oral Bioavailability Moderate (fluorine enhances) Low Very Low
Half-Life Extended (fluorine slows metabolism) Short Short
Metabolic Stability High (resistant to oxidation) Moderate Low

Biological Activity

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid (CAS Number: 2137577-73-0) is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.

  • Molecular Formula : C11_{11}H10_{10}F2_2O3_3
  • Molecular Weight : 228.19 g/mol
  • Structure : The compound features a difluoromethyl group, which is significant for its biological activity due to the unique electronic properties imparted by the fluorine atoms .

Anticancer Properties

Recent studies have indicated that derivatives of chromene, including this compound, exhibit promising anticancer activities. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death .

Cell Line IC50 (µM) Mechanism of Action
MCF715.2ROS generation
HeLa12.5Apoptosis induction
A54918.0Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Reflux with Fluorinated Reagents : Utilizing fluorinated reagents under acidic conditions.
  • Reduction Reactions : The carboxylic acid can be reduced to alcohols or aldehydes using agents like lithium aluminum hydride .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on MCF7 cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
  • Anti-inflammatory Research :
    • In a controlled experiment involving mice with induced inflammation, administration of the compound led to a marked decrease in paw swelling and serum levels of inflammatory cytokines, indicating its potential therapeutic use in inflammatory disorders.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain ≤60°C during fluorination to avoid decomposition .
  • Catalyst Selection : Palladium catalysts improve yield in cross-coupling steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic Question: How can structural confirmation of this compound be achieved?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹⁹F NMR : Confirm difluoromethyl (–CF₂H) presence via characteristic splitting patterns (e.g., doublet of triplets for –CF₂H protons) .
    • 13C NMR : Identify chromene ring carbons (δ 120–140 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the planar chromene-carboxylic acid structure .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 257.06) .

Advanced Question: What strategies are used to investigate the compound’s mechanism of action as a potential enzyme inhibitor?

Methodological Answer:

  • Target Identification :
    • Biochemical Assays : Screen against enzyme libraries (e.g., dehydrogenases, kinases) using fluorescence-based activity assays .
    • Crystallographic Studies : Co-crystallize the compound with suspected targets (e.g., Complex II inhibitors) to identify binding motifs .
  • Kinetic Analysis :
    • Measure inhibition constants (Kᵢ) via Michaelis-Menten kinetics under varied substrate concentrations.
    • Competitive vs. non-competitive inhibition is determined by Lineweaver-Burk plots .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

  • Source Analysis :
    • Compare purity levels (HPLC ≥98% vs. lower grades) and synthetic batches for batch-dependent variability .
    • Validate biological models (e.g., cell lines vs. in vivo assays) to account for metabolic differences .
  • Electronic Effects :
    • The difluoromethyl group (–CF₂H) exhibits weaker electron-withdrawing effects compared to trifluoromethyl (–CF₃), altering target interactions .
    • Computational modeling (DFT) predicts electronic contributions to binding affinity .

Advanced Question: What computational methods are employed to predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR Modeling :
    • Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
    • Train models on datasets of chromene-carboxylic acid derivatives with known IC₅₀ values .
  • Docking Simulations :
    • AutoDock or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., fungal succinate dehydrogenase) .
    • Focus on hydrogen bonding between the carboxylic acid group and conserved Arg/Lys residues .

Basic Question: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to detect impurities (<0.5%) .
  • Stability Testing :
    • Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the difluoromethyl group .
    • LC-MS identifies degradation products (e.g., defluorinated analogs) .

Advanced Question: How does the compound’s stereochemistry influence its biological activity?

Methodological Answer:

  • Chiral Resolution :
    • Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
    • Assign configurations via circular dichroism (CD) or vibrational circular dichroism (VCD) .
  • Activity Comparison :
    • Enantiomers may show 10–100x differences in inhibition potency due to steric clashes in enzyme pockets .

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